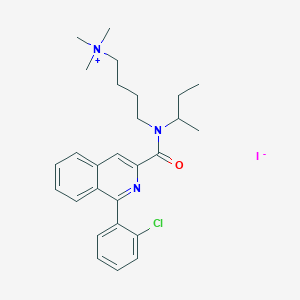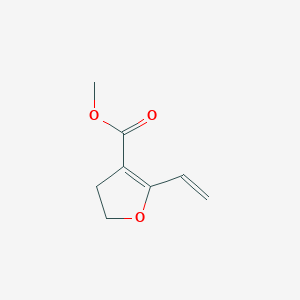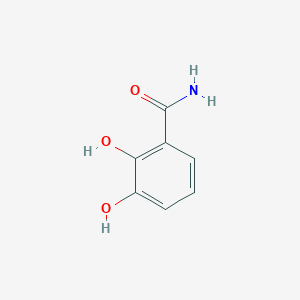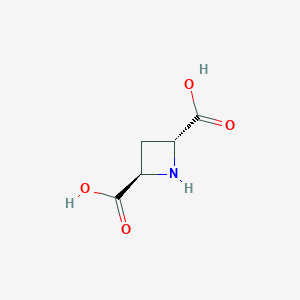
ADBZYGNATSWZRE-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADBZYGNATSWZRE-UHFFFAOYSA-M is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of ADBZYGNATSWZRE-UHFFFAOYSA-M involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline derivative, followed by the introduction of the sec-butyl group and the chlorophenyl group. The final step involves the quaternization of the nitrogen atom with trimethylamine and the introduction of the iodide ion. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ADBZYGNATSWZRE-UHFFFAOYSA-M has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ADBZYGNATSWZRE-UHFFFAOYSA-M involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar compounds to ADBZYGNATSWZRE-UHFFFAOYSA-M include other isoquinoline derivatives and quaternary ammonium compounds. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
136794-32-6 |
|---|---|
Fórmula molecular |
C27H35ClIN3O |
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ADBZYGNATSWZRE-UHFFFAOYSA-M |
SMILES |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
SMILES canónico |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
Sinónimos |
1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide PQM-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one](/img/structure/B143561.png)
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
